4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

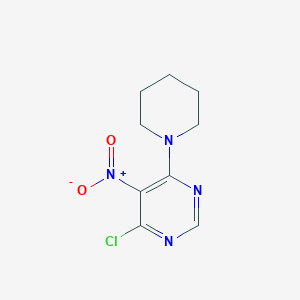

4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine is a useful research compound. Its molecular formula is C9H11ClN4O2 and its molecular weight is 242.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group, a nitro group, and a piperidine moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

This compound acts through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation. For instance, it can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disease models .

- Cell Proliferation : Research indicates that this compound can significantly reduce cell proliferation in various cancer cell lines, demonstrating its potential as an anticancer agent .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro studies show that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values for these cells range from 0.87 to 12.91 µM, indicating potent activity compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM) .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| MCF-7 | 0.87 | Better |

| MDA-MB-231 | 1.75 | Better |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been studied for its efficacy against various bacterial strains, demonstrating significant inhibition of growth and biofilm formation .

Case Studies

- Cancer Therapy : A study involving the administration of this compound in FaDu hypopharyngeal tumor cells revealed enhanced cytotoxicity compared to the reference drug bleomycin. The mechanism was attributed to apoptosis induction and disruption of cellular signaling pathways .

- Enzyme Inhibition : Research demonstrated that this compound effectively inhibits AChE activity, which is relevant for Alzheimer's disease treatment strategies. Its dual inhibition capability enhances its therapeutic potential against cognitive decline associated with neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of this compound:

- Absorption and Distribution : The compound exhibits limited solubility in water, which may affect its bioavailability. Studies suggest that it is transported across cell membranes via specific transport proteins.

- Toxicological Studies : High doses in animal models have indicated potential toxicity, including liver and kidney damage. Therefore, careful dosing is essential during therapeutic applications .

Applications De Recherche Scientifique

Overview

4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine is a heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structural characteristics, including the presence of a chlorine atom and a nitro group, contribute to its biological activity and reactivity, making it a valuable scaffold for synthesizing novel therapeutic agents.

Pharmaceutical Development

The compound has been explored for its potential as a lead in drug discovery, particularly in the development of inhibitors for various biological targets. Notably, it has shown promise in:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial properties against pathogens like E. coli. The presence of the chlorine atom enhances these properties, making derivatives effective against bacterial infections .

- Neuroprotection : Research indicates that derivatives of this compound can inhibit cyclophilin D, a protein linked to neurodegenerative diseases. This inhibition may protect neuronal cells from oxidative stress, suggesting therapeutic benefits in conditions like Alzheimer's disease.

Cancer Research

The compound's derivatives are being investigated for their anti-cancer activities. Studies have shown that they can modulate enzyme activity associated with cancer progression. For instance, certain derivatives have been evaluated for their ability to inhibit specific kinases involved in tumor growth .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, which are essential for developing complex molecular architectures used in pharmaceuticals .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position

The 4-chloro group undergoes selective displacement due to activation by the electron-withdrawing nitro group at position 5. Key findings include:

Reaction with Amines

-

Primary/secondary amines : Piperidine reacts via SNAr at room temperature in toluene with Pd₂(dba)₃ (0.01 mmol) and R-BINAP (0.03 mmol), yielding 67.3% substitution product .

-

Mechanistic pathway : Kinetic studies confirm a concerted mechanism (not stepwise) due to curvature in Brønsted plots, attributed to destabilization of Meisenheimer intermediates by the nitro group .

Base-Dependent Reactivity

| Base | Solvent System | Conversion (%) | Product:Hydrolysis Ratio |

|---|---|---|---|

| NaOtBu | HPMC/water (2 wt%) | 98 | 9:1 |

| K₂CO₃ | Toluene | 67 | 12:1 |

| No base | HPMC/water | <5 | — |

Data from HPMC/water systems show hydrolysis competes with substitution, forming 4-hydroxy derivatives .

Hydrolysis and Stability Profiles

The compound demonstrates pH-dependent stability:

-

Alkaline conditions : Rapid hydrolysis at pH >10 generates 5-nitro-6-piperidin-1-ylpyrimidin-4-ol .

-

Neutral/acidic conditions : Stable for >24 hours at pH 3–7 (HPLC monitoring) .

Palladium-Catalyzed Functionalization

-

Buchwald-Hartwig amination : With Pd(PCy₃)₂ (5 mol%), aryl amines couple at the 4-chloro position in THF (18 h, rt), achieving >85% yield (LC-MS) .

-

Competitive reactivity : The 4-chloro group shows 22× higher reactivity than 2-chloropyridine in Pd-mediated cross-couplings .

Comparative Reactivity with Structural Analogues

| Compound | Substituent Position | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine | 4-Cl, 5-NO₂, 6-pip | 0.45 ± 0.02 |

| 2-Chloro-5-nitropyrimidine | 2-Cl, 5-NO₂ | 0.12 ± 0.01 |

| 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | 4-Cl, 6-pyrr | 0.08 ± 0.005 |

The nitro group at position 5 enhances electrophilicity at C4 by 3.75× compared to non-nitro analogues .

Functional Group Transformations

-

Nitro reduction : Hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, but competing dechlorination occurs (∼40% selectivity) .

-

Piperidine modifications : N-Alkylation of the piperidine moiety proceeds under Mitsunobu conditions (DIAD, PPh₃) without ring-opening side reactions .

Solvent and Temperature Effects

This comprehensive analysis demonstrates that this compound serves as a versatile intermediate in medicinal chemistry and materials science, with reactivity finely tunable through electronic and catalytic modulation .

Propriétés

IUPAC Name |

4-chloro-5-nitro-6-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUANYMIZRXPBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397133 |

Source

|

| Record name | 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25710-23-0 |

Source

|

| Record name | 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.